![molecular formula C19H21N5O4S B2461309 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone CAS No. 852437-26-4](/img/structure/B2461309.png)
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its structure–activity relationship (SAR) studies reveal interactions with cancer-related targets, making it a promising candidate for further development .
- Cytotoxic activity against breast cancer cell lines has been observed, suggesting its role in inhibiting cancer cell growth .
- The compound has demonstrated antimicrobial activity against various pathogens. It could be explored as a novel antimicrobial agent for combating infections .
- Preliminary studies indicate that it may possess analgesic and anti-inflammatory properties. Further investigations are needed to validate its potential in pain management and inflammation control .
- Its antioxidant properties make it relevant for protecting cells from oxidative stress. Antioxidants play a crucial role in maintaining overall health and preventing diseases .
- The compound shows inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzyme inhibitors have therapeutic implications in various disorders .
- Molecular Imaging Applications Due to its unique structure, researchers have explored its use in molecular imaging techniques. It could serve as a probe for visualizing specific biological processes or disease markers.
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-inflammatory Effects
Antioxidant Activity
Enzyme Inhibition
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been found to exhibit DNA intercalation activities, which suggests that DNA could be a potential target .
Mode of Action
As potential DNA intercalators, these compounds could interact with DNA by inserting themselves between the base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription .
Biochemical Pathways
The disruption of DNA structure can affect various biochemical pathways, particularly those involved in cell division and protein synthesis. This can lead to cell death, which is why some of these compounds have potential as anticancer agents .
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxicity, suggesting they are able to enter cells and interact with their targets .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For compounds that intercalate DNA, the result is often disruption of cell division and death of the cell .
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-4-3-13(11-15(14)27-2)19-21-20-16-5-6-17(22-24(16)19)29-12-18(25)23-7-9-28-10-8-23/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUHYPNPXZESIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone |
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